![molecular formula C8H14O B2469832 2alpha-Allylcyclopentan-1beta-ol CAS No. 74743-89-8](/img/structure/B2469832.png)
2alpha-Allylcyclopentan-1beta-ol
Overview
Description
Scientific Research Applications
Synthesis and Application in Antifertility Agents
2alpha-Allylcyclopentan-1beta-ol, through its related compounds, has been involved in studies exploring antifertility agents. For instance, specific secosteroids related to 2alpha-Allylcyclopentan-1beta-ol have been synthesized and tested for their postcoital antifertility properties. These compounds were administered to female rats after mating, although pregnancy was not inhibited at doses of 20 mg/kg. Some of these compounds showed significant estrogenic activity, which is notable in the context of reproductive health and pharmaceutical applications (Neyyarapally et al., 1973).
Role in Tumor Suppression
Research into compounds structurally similar to 2alpha-Allylcyclopentan-1beta-ol, such as mepitiostane (2alpha,3alpha-epithio-5alpha-androstan-17beta-yl 1-methoxycyclopentyl ether), has shown significant promise in tumor suppression. Mepitiostane, for instance, was found to suppress the growth of transplanted estrogen-dependent mammary tumors in rats, indicating potential therapeutic applications in the treatment of breast cancer (Takatani & Kumaoka, 1977).
Metabolic Studies and Inflammatory Response Regulation
Compounds related to 2alpha-Allylcyclopentan-1beta-ol have been explored for their metabolic transformation and role in inflammation and immune response. For instance, the metabolism of a similar compound, 17beta-hydroxy-2alpha, 3alpha-cyclopropano-5alpha-androstane, was studied in rabbits, revealing the formation of various metabolites through hydroxylation processes (Templeton & Kim, 1976). Additionally, hypoxia-inducible factors like HIF-2alpha, closely related to the chemical family of 2alpha-Allylcyclopentan-1beta-ol, have been studied for their role in regulating the macrophage-mediated inflammatory response, indicating the compound's potential relevance in developing therapeutic strategies for inflammatory disorders and cancer (Imtiyaz et al., 2010).
properties
IUPAC Name |
(1R,2S)-2-prop-2-enylcyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMQRQYIMCRNHP-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1CCC[C@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2alpha-Allylcyclopentan-1beta-ol |
Synthesis routes and methods
Procedure details
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